2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C16H11Br2N. This compound is characterized by the presence of two bromine atoms and an indene moiety attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline typically involves the bromination of 4-(1H-inden-1-ylidenemethyl)aniline. One common method includes the use of bromine or bromide-bromate salts in an aqueous acidic medium. The reaction is carried out at ambient conditions, and the product is purified through filtration and washing with water .
Industrial Production Methods
In industrial settings, the production of this compound may involve a similar bromination process, but on a larger scale. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions (OH-) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
28164-46-7 |
---|---|
Molecular Formula |
C16H11Br2N |
Molecular Weight |
377.07 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H11Br2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2/b12-7+ |
InChI Key |
MRFOAGKTFFYICJ-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC(=C(C(=C3)Br)N)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.